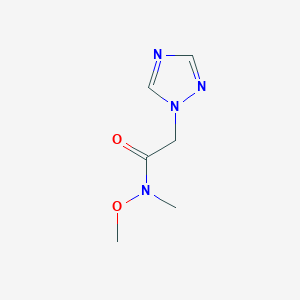

N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-methoxy-N-methyl-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-9(12-2)6(11)3-10-5-7-4-8-10/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKVNGMWLGGQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CN1C=NC=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of N-methoxy-N-methylacetamide with 1H-1,2,4-triazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol, for 24-36 hours . The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents for substitution reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing triazole rings.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows the compound to bind to enzymes and receptors. This binding can inhibit or activate the target, leading to various biological effects. For example, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with key signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide with key analogs from the evidence, focusing on structural variations, synthetic approaches, and biological implications.

Substituent Effects on the Acetamide Nitrogen

- Target Compound : The N-methoxy-N-methyl groups likely enhance solubility and metabolic stability compared to unsubstituted or alkyl-substituted analogs.

- Analog 1: N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (Compound 49, ) Substituents: Ethoxy and fluorophenyl groups on the triazole; phenylthio on the acetamide.

- Analog 2 : 2-(Benzylthio)-N-(5-methyl-2-(1H-1,2,4-triazol-1-yl)phenyl)acetamide (B4, )

Triazole Ring Functionalization

- Target Compound : The 1H-1,2,4-triazol-1-yl group at the 2-position is conserved across analogs.

- Analog 3: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, ) Substituents: Bromophenyl-thiazole and benzodiazole-phenoxymethyl groups. Impact: Enhanced π-π stacking interactions in molecular docking studies, suggesting improved target binding .

- Analog 4 : N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide (Compound 55, )

Data Table: Key Analogs and Properties

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide derivatives?

The synthesis of triazole-substituted acetamides often utilizes click chemistry via 1,3-dipolar cycloaddition between azides and alkynes. For example, copper-catalyzed reactions in solvents like t-BuOH/H₂O (3:1) at room temperature yield triazole intermediates, which are further functionalized via alkylation or amidation . Alternative routes include direct alkylation of pre-formed triazole rings with bromoacetate derivatives under reflux conditions, though regioselectivity challenges may require chromatographic purification .

Q. How is structural confirmation achieved for synthesized this compound compounds?

Characterization relies on multimodal spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., triazole proton at δ 8.3–8.4 ppm, methyl groups at δ 3.0–3.5 ppm) .

- IR spectroscopy to identify key functional groups (C=O stretch at ~1670 cm⁻¹, triazole C-N at ~1300 cm⁻¹) .

- LC-MS/HRMS for molecular ion validation and purity assessment .

- Elemental analysis to verify stoichiometry (±0.4% tolerance) .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole-acetamide synthesis be addressed?

Regioselectivity in triazole formation (1,4- vs. 1,5-isomers) is influenced by catalyst choice (e.g., Cu(I) for 1,4-selectivity) and reaction conditions (temperature, solvent polarity). Computational tools like DFT can predict favorable pathways, while post-synthetic purification via column chromatography or recrystallization resolves isomer mixtures .

Q. What computational strategies predict the biological activity of triazole-acetamide derivatives?

- PASS program predicts antimicrobial or enzyme-inhibitory potential based on structural similarity to known bioactive compounds .

- Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., fungal CYP51 or bacterial dihydrofolate reductase) by simulating ligand-receptor interactions .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

Discrepancies between experimental and predicted NMR/IR data are addressed by:

- 2D NMR techniques (COSY, HSQC) to verify proton-carbon correlations .

- Density Functional Theory (DFT) calculations to simulate spectra and identify misassignments .

- Cross-validation with synthetic intermediates or analogs .

Applications in Interdisciplinary Research

Q. How do triazole-acetamides interact with metal ions in biochemical studies?

The 1,2,4-triazole moiety acts as a chelating ligand for metals (e.g., Zn²⁺, Cu²⁺). Applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.